

# An In-depth Technical Guide to 3-Bromomethylbenzenesulfonamide: Chemical Properties and Structure

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## Compound of Interest

Compound Name:	3-Bromomethylbenzenesulfonamide
Cat. No.:	B1287725

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This technical guide provides a comprehensive overview of the chemical properties and structure of **3-Bromomethylbenzenesulfonamide**. The information is compiled from various chemical data sources and is intended to support research and development activities.

## Chemical Identity and Physical Properties

**3-Bromomethylbenzenesulfonamide** is a substituted aromatic sulfonamide. Its core structure consists of a benzene ring substituted with a bromomethyl group and a sulfonamide group at positions 3.

Table 1: Chemical Identifiers for **3-Bromomethylbenzenesulfonamide**

Identifier	Value
CAS Number	220798-52-7 <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>8</sub> BrNO <sub>2</sub> S <a href="#">[2]</a>
Molecular Weight	250.12 g/mol
IUPAC Name	3-(bromomethyl)benzenesulfonamide
InChI	1S/C7H8BrNO2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5H2,(H2,9,10,11)
InChIKey	HWNIOOLFFGHZMF-UHFFFAOYSA-N
SMILES	C1=CC(=CC(=C1)CBr)S(=O)(=O)N
Synonyms	3-BROMOMETHYLBENZENESULFONAMIDE; 3-(BROMOMETHYL)BENZENE-1-SULFONAMIDE <a href="#">[2]</a>

Table 2: Physicochemical Properties of **3-Bromomethylbenzenesulfonamide**

Property	Value	Source
Physical State	Solid (predicted)	-
Melting Point	No data available. For the related compound 3-Bromo-N-methylbenzenesulfonamide, the melting point is 62-66 °C. <a href="#">[3]</a>	Predicted
Boiling Point	No data available.	-
Density	1.7 ± 0.1 g/cm³	
Flash Point	196.9 ± 29.3 °C	
Solubility	No data available. Expected to be soluble in polar organic solvents.	Predicted
Refractive Index	1.614	
Polar Surface Area	68.5 Å²	-
XLogP3	1	-

## Chemical Structure

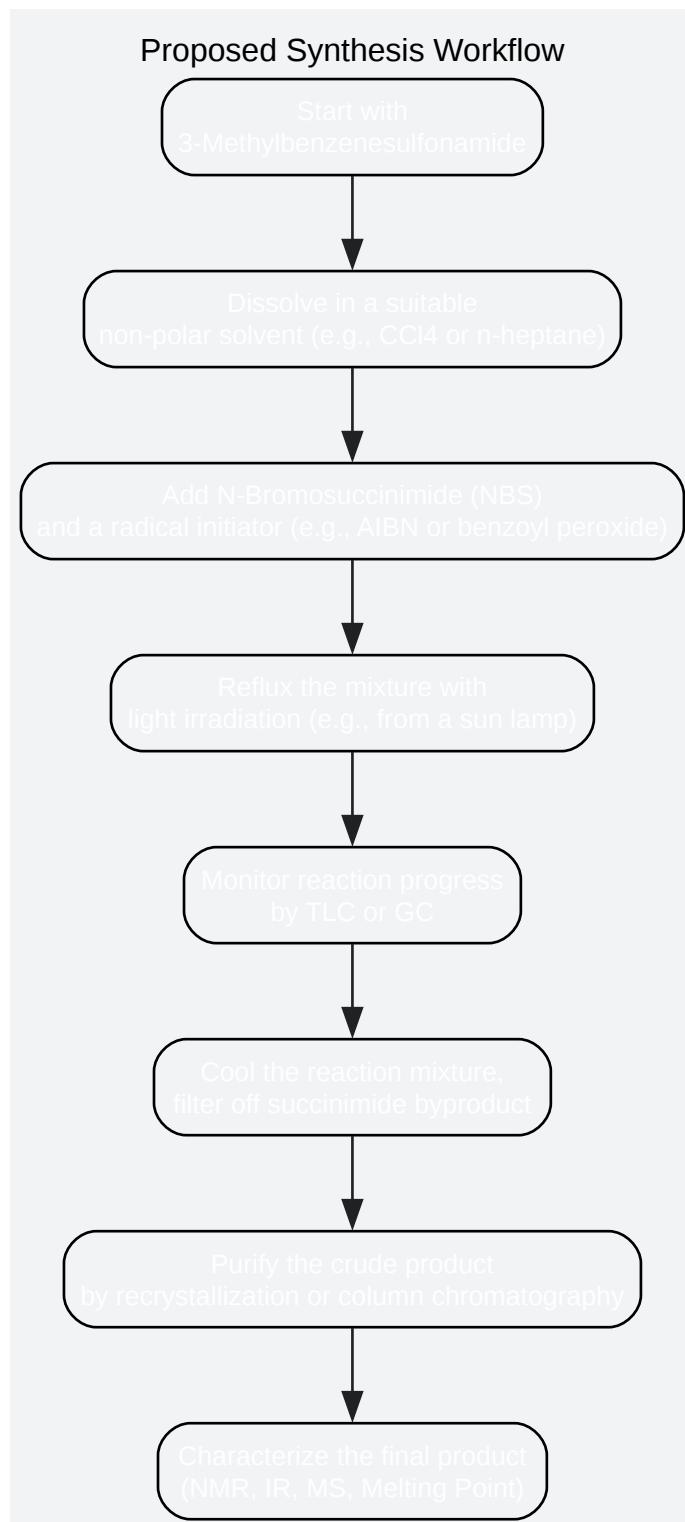
The structure of **3-Bromomethylbenzenesulfonamide** is characterized by a meta-substituted benzene ring.

Caption: 2D structure of **3-Bromomethylbenzenesulfonamide**.

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Bromomethylbenzenesulfonamide** is not readily available in the public domain, a plausible synthetic route involves the radical bromination of 3-methylbenzenesulfonamide. This method is analogous to the synthesis of similar bromomethylated aromatic compounds.[\[4\]](#)

### Proposed Synthesis of **3-Bromomethylbenzenesulfonamide**



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Caption: A plausible workflow for the synthesis of **3-Bromomethylbenzenesulfonamide**.

Detailed Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylbenzenesulfonamide (1 equivalent) in a suitable solvent like carbon tetrachloride or n-heptane.
- Addition of Reagents: To the solution, add N-bromosuccinimide (NBS, 1.0-1.1 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
- Reaction Conditions: The reaction mixture is heated to reflux. The reaction is typically promoted by irradiation with a light source, such as a sun lamp, to facilitate the formation of the bromine radical.
- Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product.
- Purification: The crude **3-Bromomethylbenzenesulfonamide** can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

## Predicted Spectroscopic Data

As experimental spectra for **3-Bromomethylbenzenesulfonamide** are not publicly available, the following are predictions based on the chemical structure and data from analogous compounds.

Table 3: Predicted  $^1\text{H}$  NMR Chemical Shifts (in  $\text{CDCl}_3$ )

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity
-CH <sub>2</sub> Br	4.5 - 4.8	Singlet
-SO <sub>2</sub> NH <sub>2</sub>	5.0 - 6.0	Broad Singlet
Aromatic-H	7.4 - 8.0	Multiplet

Table 4: Predicted <sup>13</sup>C NMR Chemical Shifts (in CDCl<sub>3</sub>)

Carbon	Predicted Chemical Shift (δ, ppm)
-CH <sub>2</sub> Br	32 - 35
Aromatic-C	125 - 145

Table 5: Predicted IR Absorption Bands

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch (sulfonamide)	3350 - 3250	Medium
Aromatic C-H Stretch	3100 - 3000	Medium
Aliphatic C-H Stretch	2950 - 2850	Weak
S=O Stretch (asymmetric)	1350 - 1300	Strong
S=O Stretch (symmetric)	1160 - 1120	Strong
C-N Stretch	1300 - 1200	Medium
C-Br Stretch	680 - 515	Medium-Strong

## Mass Spectrometry Fragmentation:

In an electron ionization mass spectrum, **3-Bromomethylbenzenesulfonamide** is expected to show a molecular ion peak [M]<sup>+</sup> and a [M+2]<sup>+</sup> peak of nearly equal intensity, which is

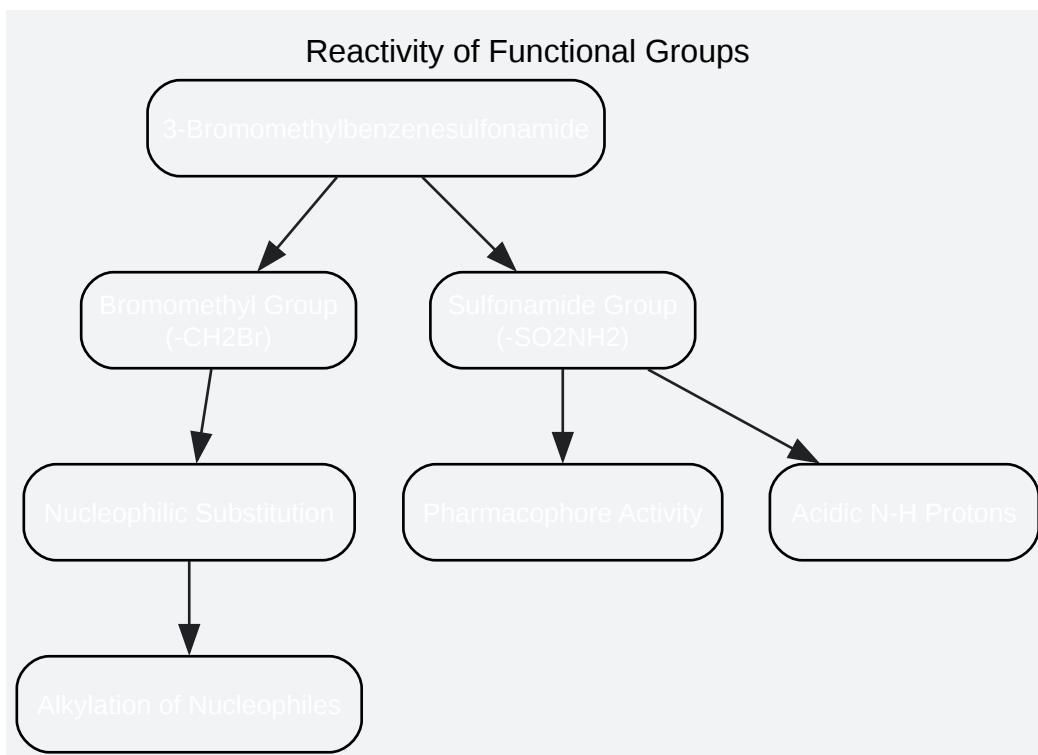
characteristic of the presence of a single bromine atom. Key fragmentation pathways would likely involve the loss of the bromine atom, the benzylic group, and parts of the sulfonamide moiety.

## Reactivity and Applications

The chemical reactivity of **3-Bromomethylbenzenesulfonamide** is primarily dictated by the bromomethyl and sulfonamide functional groups.

- **Bromomethyl Group:** The benzylic bromide is a good leaving group, making the methylene carbon susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, making it a useful building block in organic synthesis.
- **Sulfonamide Group:** The sulfonamide moiety is a key pharmacophore in many drugs. The acidic N-H protons can be deprotonated with a base, and the resulting anion can participate in various reactions.

### Logical Relationship of Reactivity



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Caption: Key reactive sites and their implications.

Given its structure, **3-Bromomethylbenzenesulfonamide** is a valuable intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry for the development of novel therapeutic agents.

## Safety Information

**3-Bromomethylbenzenesulfonamide** should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: The information provided in this document is for research and informational purposes only. The predicted data has not been experimentally verified and should be used with caution. All laboratory work should be conducted in accordance with standard safety procedures.

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## References

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